molecular formula C11H23NO B3168881 4-(2,6-Dimethylpiperidin-1-YL)butan-1-OL CAS No. 933682-38-3

4-(2,6-Dimethylpiperidin-1-YL)butan-1-OL

Cat. No.: B3168881
CAS No.: 933682-38-3
M. Wt: 185.31 g/mol
InChI Key: PXKHKDPKKROFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylpiperidin-1-YL)butan-1-OL typically involves the reaction of 2,6-dimethylpiperidine with butanal in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process .

Industrial Production Methods

The process would be optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylpiperidin-1-YL)butan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces secondary or tertiary amines.

    Substitution: Produces halides or esters.

Scientific Research Applications

4-(2,6-Dimethylpiperidin-1-YL)butan-1-OL is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylpiperidin-1-YL)butan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites on enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL
  • 4-(2,6-Dimethylpiperidin-1-YL)butan-2-OL
  • 4-(2,6-Dimethylpiperidin-1-YL)butan-1-amine

Uniqueness

4-(2,6-Dimethylpiperidin-1-YL)butan-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its piperidine ring with two methyl groups at the 2 and 6 positions provides steric hindrance, affecting its reactivity and interaction with other molecules .

Properties

IUPAC Name

4-(2,6-dimethylpiperidin-1-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-10-6-5-7-11(2)12(10)8-3-4-9-13/h10-11,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKHKDPKKROFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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